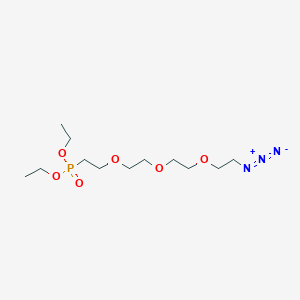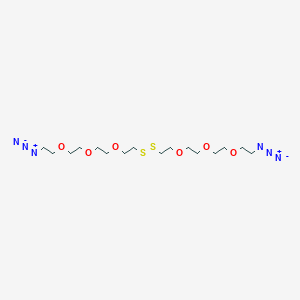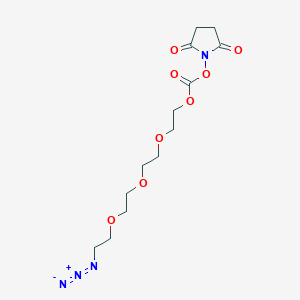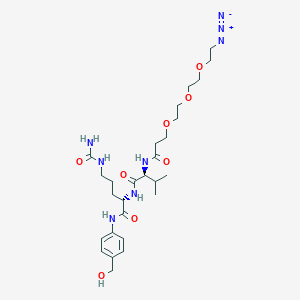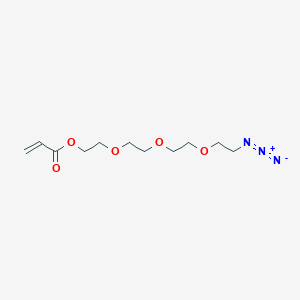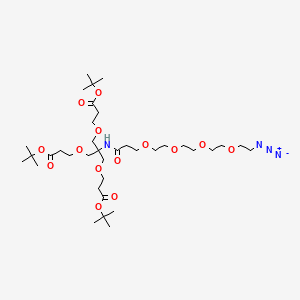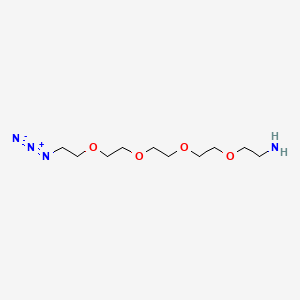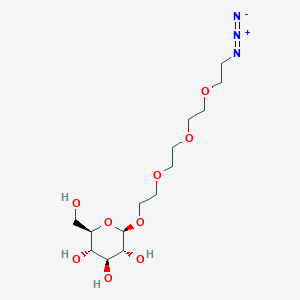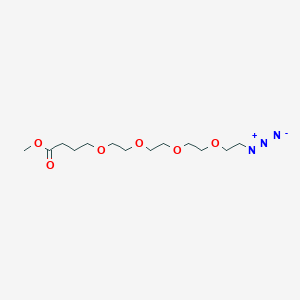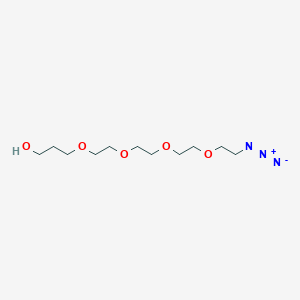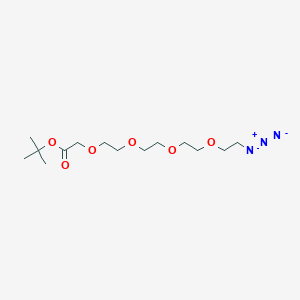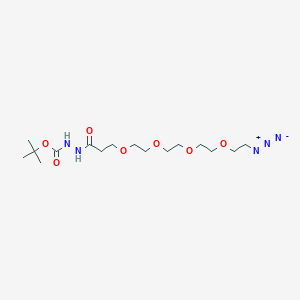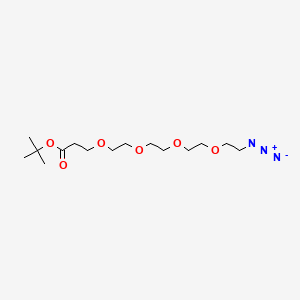![molecular formula C27H24F5N5O3 B605921 Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl- CAS No. 1554458-53-5](/img/structure/B605921.png)
Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-
Overview
Description
BAY1217389 is a potent and selective inhibitor of the monopolar spindle 1 (MPS1) kinase. This compound has shown significant promise in preclinical and clinical studies for its potential use in cancer therapy. Monopolar spindle 1 kinase is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Inhibiting this kinase can lead to mitotic errors and subsequent cell death, making BAY1217389 a valuable candidate for cancer treatment .
Scientific Research Applications
BAY1217389 has been extensively studied for its potential in cancer therapy. It has shown efficacy in preclinical models of various cancers, including breast, lung, and ovarian cancers. The compound is particularly effective when used in combination with other chemotherapeutic agents, such as paclitaxel. This combination has been shown to enhance the therapeutic effects and overcome resistance to treatment .
For example, it is being studied for its effects on cell cycle regulation and its potential use as a tool compound in cell biology research .
Mechanism of Action
BAY1217389 exerts its effects by inhibiting the activity of monopolar spindle 1 kinase. This kinase plays a crucial role in the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. By inhibiting monopolar spindle 1 kinase, BAY1217389 disrupts the normal function of the spindle assembly checkpoint, leading to mitotic errors and subsequent cell death. This mechanism of action makes BAY1217389 a valuable candidate for cancer therapy, as it can selectively target rapidly dividing cancer cells .
Biochemical Analysis
Biochemical Properties
BAY1217389 interacts with the MPS1 kinase, a core component of the spindle-assembly checkpoint (SAC), a key surveillance mechanism that monitors the attachment of spindle microtubules to the kinetochores of the chromosomes during pro-metaphase . It competitively binds in the ATP site of MPS1 kinase with an IC50 value less than 10 nM .
Cellular Effects
BAY1217389 has shown to influence cell function by disturbing cell cycle progression and increasing apoptosis . It abrogates nocodazole-induced SAC activity and induces premature exit from mitosis resulting in multinuclearity and tumor cell death .
Molecular Mechanism
BAY1217389 exerts its effects at the molecular level by inhibiting the MPS1 kinase activity. This inhibition inactivates the SAC and accelerates progression of cells through mitosis eventually resulting in severe chromosomal missegregation, mitotic catastrophe, and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, BAY1217389 has shown to have considerable toxicity without a therapeutic window . The exposure-toxicity relation for BAY1217389 has been determined using a novel randomized continuous reassessment method (rCRM) .
Dosage Effects in Animal Models
In animal models, BAY1217389 achieves moderate efficacy in monotherapy. When combined with paclitaxel, low doses of BAY1217389 reduces paclitaxel-induced mitotic arrest in line with weakening of SAC activity .
Preparation Methods
The synthesis of BAY1217389 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .
Chemical Reactions Analysis
BAY1217389 primarily undergoes reactions typical of kinase inhibitors. It interacts with the ATP-binding site of monopolar spindle 1 kinase, leading to inhibition of its activity. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Instead, its primary mode of action involves binding to the target kinase and preventing its normal function .
Comparison with Similar Compounds
BAY1217389 is part of a class of compounds known as monopolar spindle 1 kinase inhibitors. Other compounds in this class include BAY1161909 and other experimental inhibitors. Compared to these similar compounds, BAY1217389 has shown a unique ability to synergize with other chemotherapeutic agents, such as paclitaxel, enhancing their therapeutic effects. This makes BAY1217389 a particularly promising candidate for combination therapy in cancer treatment .
Properties
IUPAC Name |
N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEILUNVMHVMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554458-53-5 | |
| Record name | BAY-1217389 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-1217389 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


